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Compound of Interest

Compound Name: PF-06840003

Cat. No.: B1679684

An in-depth analysis of preclinical and clinical data for researchers and drug development
professionals.

This guide provides a comparative overview of PF-06840003, an investigational inhibitor of
indoleamine 2,3-dioxygenase 1 (IDO1), and other notable IDO1 inhibitors that have been
evaluated in clinical trials. The information is intended for researchers, scientists, and drug
development professionals to facilitate an objective assessment of their relative performance
based on available experimental data.

Introduction to IDO1 Inhibition in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of
tryptophan metabolism.[1] In the tumor microenvironment, upregulation of IDO1 leads to
depletion of the essential amino acid tryptophan and accumulation of its metabolite,
kynurenine. This metabolic shift suppresses the activity of effector T cells and promotes the
function of regulatory T cells, thereby fostering an immunosuppressive environment that allows
tumors to evade immune surveillance.[1] Inhibition of IDO1 is therefore a promising strategy in
cancer immunotherapy to restore anti-tumor immune responses. Several small molecule
inhibitors targeting IDO1 have been developed and investigated in clinical trials. This guide
focuses on a comparative analysis of PF-06840003 against other key IDO1 inhibitors:
epacadostat, navoximod, indoximod, and BMS-986205.

Mechanism of Action: The IDO1 Pathway
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IDOL1 inhibitors primarily work by blocking the enzymatic activity of IDO1, which catalyzes the
conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step in the
kynurenine pathway. By inhibiting this step, these drugs aim to increase local tryptophan levels
and reduce kynurenine concentrations within the tumor microenvironment. This is expected to
reverse the suppression of effector T cells and natural killer (NK) cells and reduce the
generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells
(MDSCs).

It is noteworthy that while most IDO1 inhibitors are direct competitive or non-competitive
inhibitors of the enzyme, indoximod has a distinct mechanism of action. It does not directly
inhibit the IDO1 enzyme but rather acts as a tryptophan mimetic, thereby reversing the
downstream immunosuppressive effects of tryptophan depletion.[2][3][4][5][6]
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Caption: Simplified IDO1 signaling pathway in the tumor microenvironment.

Preclinical Performance: A Comparative Summary

The following table summarizes key preclinical data for PF-06840003 and other selected IDO1
inhibitors, focusing on their in vitro potency.
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Compound

Target(s)

IC50 (Human
IDO1)

Cell-based
Potency
(EC50)

Key Preclinical
Findings

PF-06840003

IDO1

0.41 pM

1.8 uM (HelLa

assay)

Orally active and
brain-penetrant.
Reduces
intratumoral
kynurenine by
>80% in mice.[7]

Epacadostat

IDO1

71.8 nM

(enzymatic)

10 nM (cell-
based)

Highly selective
for IDO1 over
IDO2 and TDO.
[8] In vivo IC50
estimated to be
~70 nM.[9][10]

Navoximod

IDO1

7 nM (Ki)

75 nM

Orally
bioavailable with
a favorable
pharmacokinetic
profile.[11][12]
Reduces plasma
and tissue
kynurenine by
~50% in mice.
[11]

Indoximod

IDO/TDO
pathway
(indirect)

N/A (not a direct

enzyme inhibitor)

Acts as a
tryptophan
mimetic to
reactivate mTOR
signaling.[2][3][4]
[51[6]
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Potent and
selective oral
IDO1 inhibitor.
[13]

BMS-986205 IDO1 N/A N/A

Clinical Development and Experimental Protocols

This section outlines the clinical trial designs for the initial phase 1 studies of each inhibitor,
providing insight into the methodologies used to assess their safety, pharmacokinetics, and
preliminary efficacy.

Experimental Workflow: Phase 1 Clinical Trial Design

The typical workflow for a Phase 1, first-in-human study of an investigational IDO1 inhibitor
involves several key stages, from patient screening to data analysis.
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Caption: General workflow for a Phase 1 dose-escalation trial of an oral IDO1 inhibitor.

PF-06840003: Phase 1 Study in Malighant Glioma
(NCT02764151)

» Study Design: An open-label, multicenter, dose-escalation Phase 1 study to determine the
maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of PF-06840003
in patients with recurrent malignant gliomas.[14][15][16]

» Patient Population: Adult patients with recurrent malignant gliomas.
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Treatment Regimen: Oral PF-06840003 administered in escalating dose cohorts: 125 mg
once-daily (QD), 250 mg QD, 250 mg twice-daily (BID), and 500 mg BID.[17][18]

Primary Objectives: To evaluate the safety and tolerability of increasing doses of PF-
06840003 and to determine the MTD and RP2D.[14][15]

Secondary Objectives: To evaluate single and multiple dose plasma and cerebrospinal fluid
(CSF) pharmacokinetics, the dose-response relationship for target engagement, and anti-
tumor activity.[14][15]

Epacadostat: Phase 1/2 Study (ECHO-202/KEYNOTE-
037)

Study Design: A multicenter, open-label Phase 1/2 trial evaluating epacadostat in
combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid
tumors. The Phase 1 portion involved a 3+3 dose escalation.[19][20][21]

Patient Population: Patients with various advanced solid tumors.

Treatment Regimen: Oral epacadostat at escalating doses (25, 50, 100, or 300 mg BID) in
combination with intravenous pembrolizumab (2 mg/kg or 200 mg every 3 weeks).[19][20]

Primary Objectives (Phase 1): To determine the MTD, safety, and tolerability of the
combination.[19]

Secondary Objectives (Phase 1): Preliminary antitumor activity and pharmacokinetics.[19]

Navoximod (GDC-0919): Phase 1a Monotherapy Study
(NCT02048709) and Phase 1 Combination Study

Study Design (Monotherapy): An open-label, Phase la dose-escalation study to assess the
safety, pharmacokinetics, and pharmacodynamics of navoximod in patients with recurrent
advanced solid tumors.[22][23]

Treatment Regimen (Monotherapy): Oral navoximod at doses from 50 mg to 800 mg BID on
a 21/28 day schedule, and a 600 mg BID continuous dosing cohort.[22][23]

© 2025 BenchChem. All rights reserved. 7/14 Tech Support


https://www.benchchem.com/product/b1679684?utm_src=pdf-body
https://www.researchgate.net/publication/341535954_A_phase_1_study_of_PF-06840003_an_oral_indoleamine_23-dioxygenase_1_IDO1_inhibitor_in_patients_with_recurrent_malignant_glioma
https://pubmed.ncbi.nlm.nih.gov/32436060/
https://www.benchchem.com/product/b1679684?utm_src=pdf-body
https://www.benchchem.com/product/b1679684?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5692067/
https://academic.oup.com/neuro-oncology/article/19/suppl_6/vi32/4590572
https://pmc.ncbi.nlm.nih.gov/articles/PMC5692067/
https://academic.oup.com/neuro-oncology/article/19/suppl_6/vi32/4590572
https://ascopubs.org/doi/10.1200/JCO.2018.78.9602
https://pubmed.ncbi.nlm.nih.gov/30265610/
https://www.sttinfo.fi/tiedote/61445793/updated-data-from-echo-202-trial-of-epacadostat-in-combination-with-keytruda-pembrolizumab-demonstrate-clinical-activity-across-multiple-tumor-types?publisherId=58763726
https://ascopubs.org/doi/10.1200/JCO.2018.78.9602
https://pubmed.ncbi.nlm.nih.gov/30265610/
https://ascopubs.org/doi/10.1200/JCO.2018.78.9602
https://ascopubs.org/doi/10.1200/JCO.2018.78.9602
https://jitc.bmj.com/content/6/1/61
https://pubmed.ncbi.nlm.nih.gov/29921320/
https://jitc.bmj.com/content/6/1/61
https://pubmed.ncbi.nlm.nih.gov/29921320/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o Study Design (Combination): A Phase 1 study with a 3+3 dose-escalation design evaluating
navoximod in combination with the anti-PD-L1 antibody atezolizumab.[24][25]

o Treatment Regimen (Combination): Oral navoximod at escalating doses (50-1000 mg BID)
with a fixed dose of atezolizumab (1200 mg) every 3 weeks.[24][25]

Indoximod: Phase 1/2 Combination Studies

o Study Design: Multiple Phase 1/2 studies investigating indoximod in combination with
various agents, including checkpoint inhibitors (ipilimumab, pembrolizumab, nivolumab) and
chemotherapy (temozolomide).[26][27][28][29]

o Treatment Regimen (with Ipilimumab): A standard 3+3 dose escalation of oral indoximod
(starting at 600 mg BID) with ipilimumab (3mg/kg every 3 weeks for 4 doses).[26]

o Treatment Regimen (with Temozolomide): Dose escalation of oral indoximod (600, 1000, or
1200 mg BID) with a standard fixed dose of temozolomide.[27]

BMS-986205: Phase 1/2a Combination Study (CA017003)

e Study Design: A Phase 1/2a study of BMS-986205 in combination with the anti-PD-1
antibody nivolumab in patients with advanced cancers. The Phase 1 portion utilized a 3+3
dose escalation design.[1][13][30]

o Treatment Regimen: Oral BMS-986205 administered daily at escalating doses (e.g., 50 mg
and 100 mg daily in the HCC cohort) with nivolumab (240 mg every 2 weeks or 480 mg
every 4 weeks).[1][13][30]

o Primary Objectives (Phase 1): To determine the safety and tolerability of the combination.[1]

Comparative Clinical Data

The following tables present a summary of the pharmacokinetic and preliminary efficacy data
from the initial clinical studies of these IDOL1 inhibitors. Direct comparisons should be made
with caution due to differences in study design, patient populations, and combination therapies.

Pharmacokinetic Parameters
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Compound

Half-life (t1/2)

Key Pharmacokinetic
Observations

PF-06840003

2 to 4 hours (active enantiomer
PF-06840002)[17][18]

Predicted human half-life of
16-19 hours.[7] CSF-to-plasma
ratio of 1.00, indicating good
CNS penetration.[17][18]

Epacadostat

N/A

Body weight was a significant
covariate for pharmacokinetics.
[9][10]

Navoximod

~11 hours[22][23]

Rapidly absorbed (Tmax ~1
hour) with dose-proportional

increases in exposure.[22][23]

Indoximod

N/A

Good oral bioavailability and
favorable pharmacokinetics

with twice-daily dosing.[31]

BMS-986205

1.8 to 6.6 hours (preclinical)
[30]

Absolute oral bioavailability
ranged from 10% to 64% in

preclinical models.[30]

Preliminary Clinical Efficacy
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Compound Study

Combination
Agent(s)

Patient
Population

Key Efficacy
Results

Phase 1
(NCT02764151)

PF-06840003

Monotherapy

Recurrent
Malignant

Glioma

Disease control
in 8 of 17
patients (47%).
Mean duration of
stable disease
was 32.1 weeks.
[17](18]

ECHO-202

Epacadostat
(Phase 1)

Pembrolizumab

Advanced Solid

Tumors

Objective
responses in 12
of 22 (55%)
melanoma
patients and
responses in
other tumor

types.[20]

Phase la
(NCT02048709)

Navoximod

Monotherapy

Advanced Solid

Tumors

8 of 22 (36%)
patients had
stable disease.
[22][23]

Navoximod Phase 1

Atezolizumab

Advanced Solid

Tumors

Partial or
complete
responses in 10
of 92 (11%)
patients in the
expansion
cohort.[24]

Indoximod Phase 1b/2

Ipilimumab/Pemb
rolizumab/Nivolu

mab

Unresectable

Melanoma

In the
pembrolizumab
combination
cohort, the
overall response
rate was 53%.[2]

© 2025 BenchChem. All rights reserved.

10/14

Tech Support


https://www.researchgate.net/publication/341535954_A_phase_1_study_of_PF-06840003_an_oral_indoleamine_23-dioxygenase_1_IDO1_inhibitor_in_patients_with_recurrent_malignant_glioma
https://pubmed.ncbi.nlm.nih.gov/32436060/
https://pubmed.ncbi.nlm.nih.gov/30265610/
https://jitc.bmj.com/content/6/1/61
https://pubmed.ncbi.nlm.nih.gov/29921320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7980952/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6141803/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Advanced Overall response
Bladder Cancer rate of 32%.[1]

BMS-986205 Phase 1/2 Nivolumab

Conclusion

The landscape of IDO1 inhibitors has seen both promising early signals and significant
setbacks, most notably the failure of the Phase 3 ECHO-301 trial of epacadostat in melanoma.
[32] PF-06840003 has demonstrated target engagement and preliminary clinical benefit as a
monotherapy in a challenging disease like recurrent malignant glioma, with the added
advantage of CNS penetration.

A direct comparison of the efficacy of these agents is challenging due to the varied clinical trial
designs and patient populations. However, the data presented in this guide offer a basis for
understanding the relative preclinical potency, pharmacokinetic properties, and early clinical
activity of PF-06840003 in the context of other key IDOL1 inhibitors. Further clinical investigation
is necessary to fully elucidate the therapeutic potential of IDO1 inhibition and to identify the
patient populations most likely to benefit from this therapeutic strategy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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